molecular formula C13H14O4 B14187758 (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one CAS No. 917380-28-0

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14187758
CAS No.: 917380-28-0
M. Wt: 234.25 g/mol
InChI Key: GPDXAYIQANLDOU-JTQLQIEISA-N
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Description

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Allylation: The prop-2-en-1-yl group can be introduced via allylation reactions using allyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, benzofuran derivatives are often studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, such compounds may be investigated for their potential as drug candidates due to their diverse biological activities.

Industry

Industrially, benzofuran derivatives can be used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the prop-2-en-1-yl group.

    3-(Prop-2-en-1-yl)-2-benzofuran-1(3H)-one: Lacks the methoxy groups.

Uniqueness

The presence of both methoxy groups and the prop-2-en-1-yl group in (3S)-5,7-Dimethoxy-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one may confer unique chemical and biological properties, making it distinct from other benzofuran derivatives.

Properties

CAS No.

917380-28-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(3S)-5,7-dimethoxy-3-prop-2-enyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H14O4/c1-4-5-10-9-6-8(15-2)7-11(16-3)12(9)13(14)17-10/h4,6-7,10H,1,5H2,2-3H3/t10-/m0/s1

InChI Key

GPDXAYIQANLDOU-JTQLQIEISA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)C(=O)O[C@H]2CC=C

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2CC=C

Origin of Product

United States

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